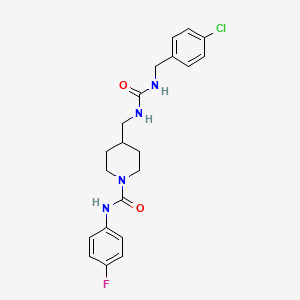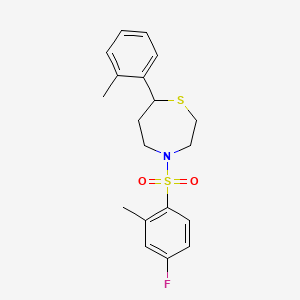
2,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a compound of growing interest in various scientific fields. Its unique structural features make it relevant for research across chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the strategic construction of the benzamide core, cyclohexyl substituent, and pyrimidin-2-yloxy group through multi-step organic synthesis. Key intermediates include 2,4-dimethoxybenzoic acid derivatives, cyclohexylamines, and pyrimidin-2-ol. Industrial Production Methods: Industrially, this compound might be synthesized via continuous flow chemistry or batch processes, emphasizing efficient reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound may undergo reactions such as oxidation, reduction, and substitution. Common Reagents and Conditions: Common reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reductions, and various halogens for substitution reactions. Major Products: The major products of these reactions typically involve functionalized benzamides, altered cyclohexyl groups, and modified pyrimidine moieties.
Scientific Research Applications
In chemistry, it serves as a precursor or an intermediate for synthesizing more complex molecules. In biology, it may act as a probe for studying cellular processes. In medicine, it holds potential as a lead compound for developing new therapeutic agents. In industry, its properties could be utilized for creating new materials or catalysts.
Mechanism of Action
Mechanism: The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. Molecular Targets and Pathways: It may inhibit or activate specific proteins, alter signal transduction pathways, or modulate gene expression, depending on its structure-activity relationship.
Comparison with Similar Compounds
When compared to other benzamides or cyclohexyl derivatives, this compound stands out due to the presence of the pyrimidin-2-yloxy group, which imparts unique chemical properties and biological activities. Similar Compounds: Examples include N-(cyclohexyl)pyrimidin-2-yloxy benzamides, 2,4-dimethoxybenzamide derivatives, and other cyclohexyl-substituted benzamides.
This compound's distinct structure offers a unique blend of chemical reactivity and biological activity, making it a valuable asset in scientific research and industrial applications.
Properties
IUPAC Name |
2,4-dimethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-8-9-16(17(12-15)25-2)18(23)22-13-4-6-14(7-5-13)26-19-20-10-3-11-21-19/h3,8-14H,4-7H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGADJEZDDJLONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2956975.png)


![6-Benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2956980.png)
![7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2956981.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2,6-dimethylmorpholine](/img/structure/B2956985.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2956986.png)






![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2956997.png)
